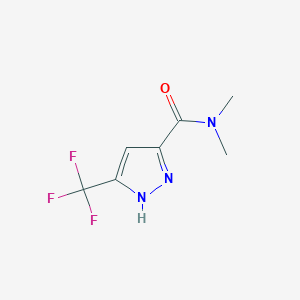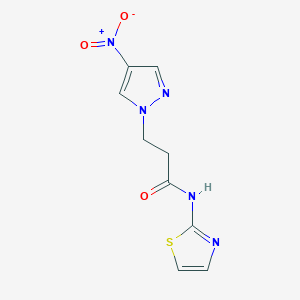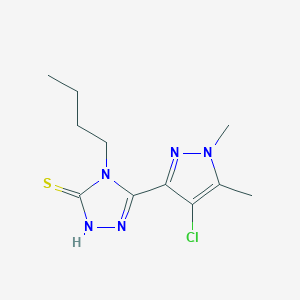![molecular formula C14H13F3N2O2S2 B280012 Ethyl 3-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanoate](/img/structure/B280012.png)
Ethyl 3-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanoate, commonly known as ETP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. ETP is a member of the pyrimidine-based thienylsulfanyl compounds, which have been shown to exhibit potent antitumor, antiviral, and antibacterial activities.
作用機序
The mechanism of action of ETP is not fully understood, but it is believed to involve the inhibition of key enzymes involved in DNA replication and cell division. ETP has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for the synthesis of DNA. This inhibition leads to the disruption of DNA replication and cell division, ultimately resulting in cell death.
Biochemical and Physiological Effects
ETP has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that ETP can induce apoptosis, or programmed cell death, in cancer cells. ETP has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, ETP has been shown to modulate the expression of key genes involved in cancer cell proliferation and survival.
実験室実験の利点と制限
One of the main advantages of ETP is its potent antitumor activity against a variety of cancer cell lines. This makes it a promising candidate for further development as a cancer therapeutic. However, there are also some limitations to using ETP in lab experiments. For example, ETP is highly reactive and can undergo rapid hydrolysis in aqueous solutions, which can complicate its use in cell-based assays. In addition, ETP has been shown to exhibit some toxicity towards normal cells, which may limit its therapeutic potential.
将来の方向性
There are several future directions for research on ETP. One area of interest is the development of more stable analogs of ETP that can be used in cell-based assays. Another area of interest is the investigation of the potential use of ETP in combination with other cancer therapeutics to enhance its efficacy. Additionally, further studies are needed to better understand the mechanism of action of ETP and to identify the specific molecular targets that it interacts with.
合成法
The synthesis of ETP involves the reaction of 2-thienyl isocyanate with 4,6-dichloro-2-(trifluoromethyl)pyrimidine in the presence of a base, followed by the addition of ethyl mercaptoacetate. The resulting product is then purified through column chromatography to obtain ETP in high yield and purity.
科学的研究の応用
ETP has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. ETP has also been shown to possess antiviral activity against the hepatitis C virus and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
特性
分子式 |
C14H13F3N2O2S2 |
|---|---|
分子量 |
362.4 g/mol |
IUPAC名 |
ethyl 3-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoate |
InChI |
InChI=1S/C14H13F3N2O2S2/c1-2-21-12(20)5-7-23-13-18-9(10-4-3-6-22-10)8-11(19-13)14(15,16)17/h3-4,6,8H,2,5,7H2,1H3 |
InChIキー |
HFLYAVURUOTEDT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CS2 |
正規SMILES |
CCOC(=O)CCSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



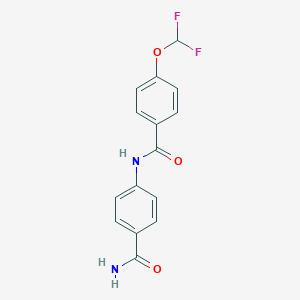
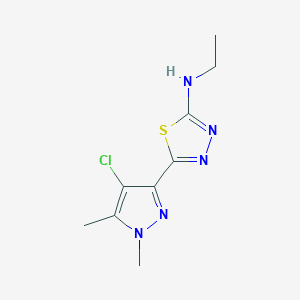
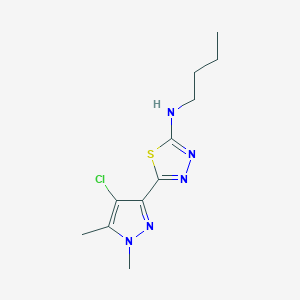
![5-[(4-fluorophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide](/img/structure/B279934.png)
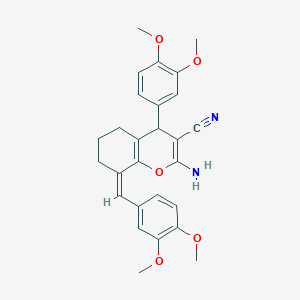
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide](/img/structure/B279938.png)
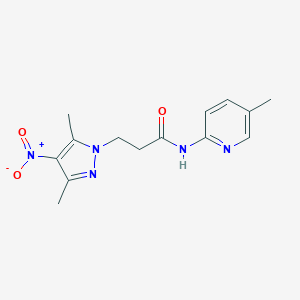
![2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B279941.png)


